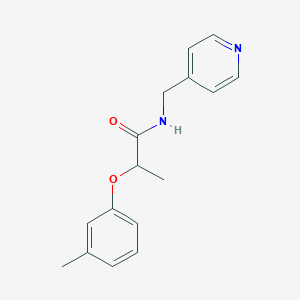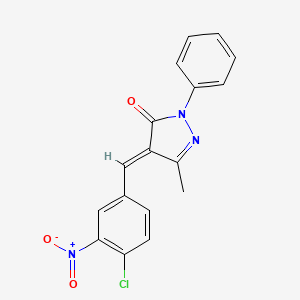
5-(phenoxymethyl)-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(phenoxymethyl)-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as CPP-115 and has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of CPP-115 involves the inhibition of GABA transaminase, which leads to an increase in the levels of GABA in the brain. This increase in GABA levels has been found to have a range of effects, including the suppression of seizures and the reduction of anxiety and depression symptoms. The precise mechanism by which CPP-115 exerts its effects is still being studied, but it is thought to involve changes in the activity of various neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
CPP-115 has been found to have a range of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which can lead to the suppression of seizures and the reduction of anxiety and depression symptoms. CPP-115 has also been found to have potential therapeutic applications in the treatment of alcohol and drug addiction, as well as in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using CPP-115 in lab experiments include its potent inhibitory effects on GABA transaminase, its reproducible synthesis method, and its potential therapeutic applications in a range of neurological disorders. The limitations of using CPP-115 in lab experiments include its potential toxicity at high doses, the need for careful monitoring of reaction conditions during synthesis, and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on CPP-115. These include further studies on its mechanism of action, its potential therapeutic applications in the treatment of neurological disorders, and its potential use as a tool for studying the role of GABA in the brain. Other areas of research could include the development of new synthesis methods for CPP-115 and the exploration of its potential use in the treatment of addiction and cancer.
Conclusion:
In conclusion, CPP-115 is a chemical compound that has been extensively studied for its potential use in scientific research. It has been found to have a range of biochemical and physiological effects, including the suppression of seizures and the reduction of anxiety and depression symptoms. While there are limitations to its use in lab experiments, CPP-115 has the potential to be a valuable tool for studying the role of GABA in the brain and for developing new therapies for neurological disorders. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Synthesis Methods
CPP-115 can be synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis process involves the use of various reagents and solvents, and it requires careful monitoring of reaction conditions to ensure the purity of the final product. The synthesis method has been described in detail in various scientific publications, and it is generally considered to be a reliable and reproducible process.
Scientific Research Applications
CPP-115 has been extensively studied for its potential use in scientific research. It has been found to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a key role in regulating brain activity, and its dysfunction has been linked to a range of neurological disorders, including epilepsy, anxiety, and depression.
properties
IUPAC Name |
5-(phenoxymethyl)-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-2-10-23-11-8-15(9-12-23)20-19(24)18-13-16(21-22-18)14-25-17-6-4-3-5-7-17/h3-7,13,15H,2,8-12,14H2,1H3,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIALMGYCBAGHDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=NNC(=C2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-tert-butyl-6-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5294960.png)
![3-(benzylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5294981.png)
![5-isopropyl-2-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294995.png)

![2-(1,1-dioxidotetrahydro-3-thienyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5295013.png)
![N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methyl-1H-imidazole-5-carboxamide](/img/structure/B5295017.png)

![3-(1-adamantyl)-6-amino-4-pyridin-3-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5295023.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5295029.png)

